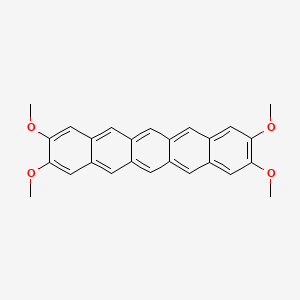
2,3,9,10-Tetramethoxypentacene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,9,10-Tetramethoxypentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon known for its applications in organic electronics. The addition of methoxy groups at the 2, 3, 9, and 10 positions enhances its solubility and alters its electronic properties, making it a subject of interest in materials science and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxypentacene typically involves the following steps:
Starting Material: The synthesis begins with a suitable pentacene precursor.
Methoxylation: Methoxy groups are introduced at the 2, 3, 9, and 10 positions through a series of reactions involving methanol and a catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,3,9,10-Tetramethoxypentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydrocarbon form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrocarbon forms of pentacene.
Substitution: Various substituted pentacene derivatives.
Scientific Research Applications
2,3,9,10-Tetramethoxypentacene has several applications in scientific research:
Organic Electronics: Used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its enhanced solubility and electronic properties.
Materials Science: Studied for its potential in creating new materials with unique electronic and optical properties.
Chemical Sensors: Employed in the development of chemical sensors due to its sensitivity to environmental changes.
Mechanism of Action
The mechanism of action of 2,3,9,10-Tetramethoxypentacene involves its interaction with light and other molecules:
Photochemical Reactions: The compound can undergo photochemical reactions, leading to the formation of excited states and subsequent chemical transformations.
Electronic Interactions: The methoxy groups influence the electronic distribution within the molecule, affecting its reactivity and interactions with other compounds.
Comparison with Similar Compounds
Similar Compounds
2,3,9,10-Tetrabromopentacene: A brominated derivative with different electronic properties.
2,3,9,10-Tetraalkylpentacenes: Compounds with alkyl groups at the same positions, offering varied solubility and electronic characteristics.
Uniqueness
2,3,9,10-Tetramethoxypentacene is unique due to its methoxy groups, which enhance its solubility and modify its electronic properties, making it suitable for specific applications in organic electronics and materials science .
Properties
CAS No. |
919273-00-0 |
|---|---|
Molecular Formula |
C26H22O4 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxypentacene |
InChI |
InChI=1S/C26H22O4/c1-27-23-11-19-7-15-5-17-9-21-13-25(29-3)26(30-4)14-22(21)10-18(17)6-16(15)8-20(19)12-24(23)28-2/h5-14H,1-4H3 |
InChI Key |
TWJUXYDBTULKHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















